![molecular formula C15H17N3O3S B4778408 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4778408.png)
4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide
描述
4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide, also known as EMA401, is a small molecule drug that has been extensively researched in recent years. It is a highly selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. EMA401 has shown promising results in preclinical and clinical studies as a potential treatment for chronic pain conditions.
作用机制
4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide works by selectively blocking the TRPV1 receptor, which is involved in the transmission of pain signals. TRPV1 is expressed in sensory neurons and is activated by a wide range of stimuli, including heat, acid, and certain chemicals. By blocking TRPV1, 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide reduces the sensitivity of sensory neurons to these stimuli, resulting in reduced pain signaling.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide has been shown to have other biochemical and physiological effects. Preclinical studies have demonstrated that 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide can reduce inflammation and oxidative stress, which are both involved in the development of chronic pain conditions. 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide has also been shown to improve nerve function and reduce nerve damage in animal models of neuropathic pain.
实验室实验的优点和局限性
4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it suitable for use in in vitro studies. It is also highly selective for the TRPV1 receptor, reducing the potential for off-target effects. However, 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide has some limitations, including its relatively short half-life and the potential for variability in its effects due to differences in TRPV1 expression levels between different cell types.
未来方向
There are several potential future directions for research on 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another direction is the investigation of 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide's effects on other pain-related receptors and signaling pathways. Additionally, further clinical trials are needed to fully evaluate the safety and efficacy of 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide in different patient populations and pain conditions.
科学研究应用
4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide has been extensively studied for its potential use in treating chronic pain conditions, including neuropathic pain, osteoarthritis, and cancer-related pain. Preclinical studies have shown that 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide is effective in reducing pain behaviors in animal models of these conditions. Clinical trials have also shown promising results, with 4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide demonstrating significant pain relief in patients with neuropathic pain.
属性
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-pyridin-3-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-22(20,21)18(2)14-8-6-12(7-9-14)15(19)17-13-5-4-10-16-11-13/h4-11H,3H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMDRJLIDHWDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(ethylsulfonyl)(methyl)amino]-N-(pyridin-3-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。